molecular formula C11H15NOS B7629221 N-methyl-4-(propan-2-ylsulfanyl)benzamide

N-methyl-4-(propan-2-ylsulfanyl)benzamide

Cat. No. B7629221
M. Wt: 209.31 g/mol
InChI Key: ZTEJDUQPFNCEGB-UHFFFAOYSA-N
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Description

N-methyl-4-(propan-2-ylsulfanyl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 213.3 g/mol.

Mechanism of Action

The mechanism of action of N-methyl-4-(propan-2-ylsulfanyl)benzamide is not fully understood. However, it is known that N-methyl-4-(propan-2-ylsulfanyl)benzamide can covalently modify cysteine residues in proteins. This modification can lead to changes in protein function, which can have a variety of effects depending on the specific protein being modified. For example, N-methyl-4-(propan-2-ylsulfanyl)benzamide has been shown to inhibit the activity of the T-type calcium channel by modifying a cysteine residue in the channel protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-4-(propan-2-ylsulfanyl)benzamide are diverse and depend on the specific protein being modified. For example, N-methyl-4-(propan-2-ylsulfanyl)benzamide has been shown to inhibit the activity of the T-type calcium channel, which is involved in various physiological processes such as neuronal excitability and hormone secretion. N-methyl-4-(propan-2-ylsulfanyl)benzamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-4-(propan-2-ylsulfanyl)benzamide in lab experiments is its ability to covalently modify cysteine residues in proteins. This modification can be used to probe the function of specific proteins and can provide valuable insights into the mechanisms of various biological processes. However, one limitation of using N-methyl-4-(propan-2-ylsulfanyl)benzamide is its potential for non-specific modification of proteins. N-methyl-4-(propan-2-ylsulfanyl)benzamide can modify cysteine residues in proteins that are not the target of the experiment, which can lead to false results.

Future Directions

There are many future directions for research on N-methyl-4-(propan-2-ylsulfanyl)benzamide. One direction is the development of new N-methyl-4-(propan-2-ylsulfanyl)benzamide derivatives for use as drugs. N-methyl-4-(propan-2-ylsulfanyl)benzamide derivatives have been shown to have anticancer activity, and further research could lead to the development of new anticancer drugs. Another direction is the study of N-methyl-4-(propan-2-ylsulfanyl)benzamide's effects on ion channels. N-methyl-4-(propan-2-ylsulfanyl)benzamide has been shown to inhibit the activity of the T-type calcium channel, but its effects on other ion channels are not well understood. Further research could provide valuable insights into the mechanisms of ion channel function. Additionally, the development of new methods for the selective modification of cysteine residues in proteins could lead to new applications for N-methyl-4-(propan-2-ylsulfanyl)benzamide in various fields.

Synthesis Methods

The synthesis of N-methyl-4-(propan-2-ylsulfanyl)benzamide is a multi-step process that involves the reaction of 4-(propan-2-ylsulfanyl)benzoic acid with N-methylmorpholine and carbonyldiimidazole. The reaction is carried out in anhydrous dichloromethane at room temperature, and the resulting product is purified by column chromatography. The yield of N-methyl-4-(propan-2-ylsulfanyl)benzamide is typically around 70%.

Scientific Research Applications

N-methyl-4-(propan-2-ylsulfanyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-methyl-4-(propan-2-ylsulfanyl)benzamide has been used as a scaffold for the development of new drugs. For example, N-methyl-4-(propan-2-ylsulfanyl)benzamide derivatives have been synthesized and tested for their anticancer activity. In biochemistry, N-methyl-4-(propan-2-ylsulfanyl)benzamide has been used as a tool to study protein-protein interactions. N-methyl-4-(propan-2-ylsulfanyl)benzamide can covalently modify cysteine residues in proteins, which can be used to probe the function of specific proteins. In pharmacology, N-methyl-4-(propan-2-ylsulfanyl)benzamide has been studied for its potential as a modulator of ion channels. N-methyl-4-(propan-2-ylsulfanyl)benzamide has been shown to inhibit the activity of the T-type calcium channel, which is involved in various physiological processes.

properties

IUPAC Name

N-methyl-4-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8(2)14-10-6-4-9(5-7-10)11(13)12-3/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEJDUQPFNCEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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